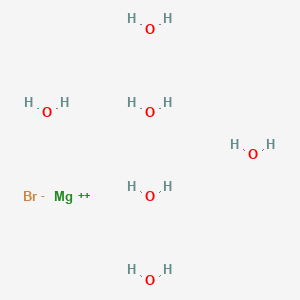

Magnesium;bromide;hexahydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Magnesium bromide hexahydrate is an inorganic compound with the chemical formula MgBr₂·6H₂O. It appears as colorless monoclinic crystals and is highly soluble in water. This compound is known for its hygroscopic nature, meaning it readily absorbs moisture from the air. Magnesium bromide hexahydrate is used in various applications, including as a catalyst in organic synthesis and as a flame retardant .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Magnesium bromide hexahydrate can be synthesized through several methods:

Neutralization Method: Magnesium hydroxide is dissolved in hydrobromic acid, followed by heating and concentration to remove excess water.

Direct Method: Magnesium hydroxide or magnesium carbonate is reacted with hydrobromic acid.

Double Salt Decomposition Method: Double salts of ammonium bromide and magnesium bromide are decomposed in a hydrogen atmosphere to obtain anhydrous magnesium bromide, which can then be hydrated to form the hexahydrate.

Analyse Des Réactions Chimiques

Magnesium bromide hexahydrate undergoes various chemical reactions:

Oxidation and Reduction: Magnesium bromide can be oxidized to form magnesium chloride when treated with chlorine.

Substitution Reactions: It acts as a Lewis acid catalyst in organic synthesis, such as in aldol reactions.

Hydration and Dehydration: The compound can easily convert between its anhydrous and hydrated forms, demonstrating its hygroscopic nature.

Applications De Recherche Scientifique

Magnesium bromide hexahydrate is utilized in several scientific research fields:

Mécanisme D'action

Magnesium bromide hexahydrate exerts its effects primarily through its role as a Lewis acid. In catalytic reactions, it facilitates the formation of intermediate complexes, thereby lowering the activation energy and increasing the reaction rate. In biological applications, its mechanism involves the modulation of neurotransmitter activity, contributing to its tranquilizing and anticonvulsant effects .

Comparaison Avec Des Composés Similaires

Magnesium bromide hexahydrate can be compared with other magnesium halides:

Magnesium Chloride (MgCl₂): Similar in structure but more commonly used in de-icing and as a coagulant in tofu production.

Magnesium Iodide (MgI₂): Less commonly used but has applications in organic synthesis and as a nutritional supplement.

Magnesium Fluoride (MgF₂): Known for its optical properties and used in anti-reflective coatings.

Magnesium bromide hexahydrate is unique due to its specific applications in catalysis and flame retardancy, which are not as prominent in its halide counterparts.

Propriétés

Formule moléculaire |

BrH12MgO6+ |

|---|---|

Poids moléculaire |

212.30 g/mol |

Nom IUPAC |

magnesium;bromide;hexahydrate |

InChI |

InChI=1S/BrH.Mg.6H2O/h1H;;6*1H2/q;+2;;;;;;/p-1 |

Clé InChI |

ISLYJIJMPSZBEH-UHFFFAOYSA-M |

SMILES canonique |

O.O.O.O.O.O.[Mg+2].[Br-] |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3,3-Dibromo-2-[dibromo-(2-bromophenyl)methyl]-2-propenoate](/img/structure/B14764394.png)

![1,10-bis(4-tert-butylphenyl)-12-hydroxy-4,4,7,7-tetramethyl-5,6-dihydroiindeno[7,1-de:1',7'-fg][1,3,2]dioxaphosphocine](/img/structure/B14764434.png)